8-Fluoroisoquinoline-4-carboxylic acid

Catalog No.
S2769931
CAS No.
1824276-14-3
M.F
C10H6FNO2
M. Wt
191.161
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Fluoroisoquinoline-4-carboxylic acid

CAS Number

1824276-14-3

Product Name

8-Fluoroisoquinoline-4-carboxylic acid

IUPAC Name

8-fluoroisoquinoline-4-carboxylic acid

Molecular Formula

C10H6FNO2

Molecular Weight

191.161

InChI

InChI=1S/C10H6FNO2/c11-9-3-1-2-6-7(9)4-12-5-8(6)10(13)14/h1-5H,(H,13,14)

InChI Key

FHBNRTQVPCOTAZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=NC=C2C(=C1)F)C(=O)O

Solubility

not available

8-Fluoroisoquinoline-4-carboxylic acid

is a chemical compound with the CAS Number: 1824276-14-3 . It has a molecular weight of 191.16 . This compound is typically stored in a dry room at normal temperature .

    Organic Synthesis

    Carboxylic acids are used in organic synthesis to obtain small molecules and macromolecules . They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

    Nanotechnology

    Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

    Polymers

    In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .

    Pharmaceuticals

    Carboxylic acids can be used in the medical field and pharmacy .

    Food Industry

    Some carboxylic acids, such as citric acid, lactic acid or fumaric acid are produced from by fermentation, most of these type of carboxylic acids are applied in the food industry .

8-Fluoroisoquinoline-4-carboxylic acid is a fluorinated derivative of isoquinoline, specifically characterized by the presence of a fluorine atom at the 8th position and a carboxylic acid functional group at the 4th position. Its chemical formula is C10H6FNO2C_{10}H_{6}FNO_{2} and it has a molecular weight of approximately 191.16 g/mol. This compound is noted for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that can influence biological activity .

The chemical reactivity of 8-fluoroisoquinoline-4-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can participate in various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic substitution: The fluorine atom can be replaced by various nucleophiles, which may lead to the synthesis of other derivatives.

These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize related compounds .

Research indicates that 8-fluoroisoquinoline-4-carboxylic acid exhibits noteworthy biological activities. Preliminary studies suggest it may possess antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in drug development. The fluorine atom's presence can enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target sites within cells .

The synthesis of 8-fluoroisoquinoline-4-carboxylic acid typically involves several steps:

  • Fluorination: Introduction of the fluorine atom at the 8th position of isoquinoline, often using electrophilic fluorination methods.
  • Carboxylation: Conversion of an appropriate precursor into the carboxylic acid functional group, possibly via carbon dioxide insertion or using carboxylic acid derivatives.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for research or pharmaceutical applications .

8-Fluoroisoquinoline-4-carboxylic acid has several potential applications:

  • Pharmaceutical Development: Its unique structure allows for exploration in drug design, particularly in targeting diseases where isoquinoline derivatives are known to be effective.
  • Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.
  • Biological Studies: Investigated for its effects on various biological pathways, potentially leading to new therapeutic agents .

Interaction studies involving 8-fluoroisoquinoline-4-carboxylic acid focus on its binding affinity and activity against specific biological targets, such as enzymes or receptors related to diseases. These studies are crucial for understanding how modifications to its structure influence its pharmacological profile. Initial findings suggest that this compound may interact favorably with certain protein targets, warranting further exploration through molecular docking and biochemical assays .

Several compounds share structural similarities with 8-fluoroisoquinoline-4-carboxylic acid, including:

  • 4-Fluoroquinoline-8-carboxylic acid (C10H6FNO2): Similar in terms of functional groups but differs in the position of the fluorine and carboxyl groups.
  • 3-Chloro-8-fluoroisoquinoline-4-carboxylic acid (C10H6ClFNO2): Another halogenated derivative that may exhibit different biological activities due to the presence of chlorine instead of hydrogen.

Comparison Table

Compound NameMolecular FormulaKey Differences
8-Fluoroisoquinoline-4-carboxylic acidC10H6FNO2Fluorine at position 8, carboxylic group at position 4
4-Fluoroquinoline-8-carboxylic acidC10H6FNO2Fluorine at position 4
3-Chloro-8-fluoroisoquinoline-4-carboxylic acidC10H6ClFNO2Chlorine instead of hydrogen

This comparison highlights the uniqueness of 8-fluoroisoquinoline-4-carboxylic acid in terms of its specific atomic arrangement and potential reactivity profiles compared to its analogs .

XLogP3

1.7

Dates

Modify: 2023-08-17

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